

Physicochemical properties of 5-iodo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *5-iodo-6-methoxy-1H-indazole*

Cat. No.: B3026731

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Characterization of **5-iodo-6-methoxy-1H-indazole**

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of clinically significant agents. This guide focuses on a specific, less-characterized derivative, **5-iodo-6-methoxy-1H-indazole**, whose substituents are poised to modulate its electronic, metabolic, and pharmacokinetic profiles. Given the scarcity of published experimental data for this specific isomer, this document serves as a comprehensive technical framework for its de novo characterization. We provide field-proven, self-validating protocols for its structural elucidation and the determination of its core physicochemical properties. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to synthesize and thoroughly characterize novel indazole derivatives, ensuring data integrity and reproducibility from the bench to downstream applications.

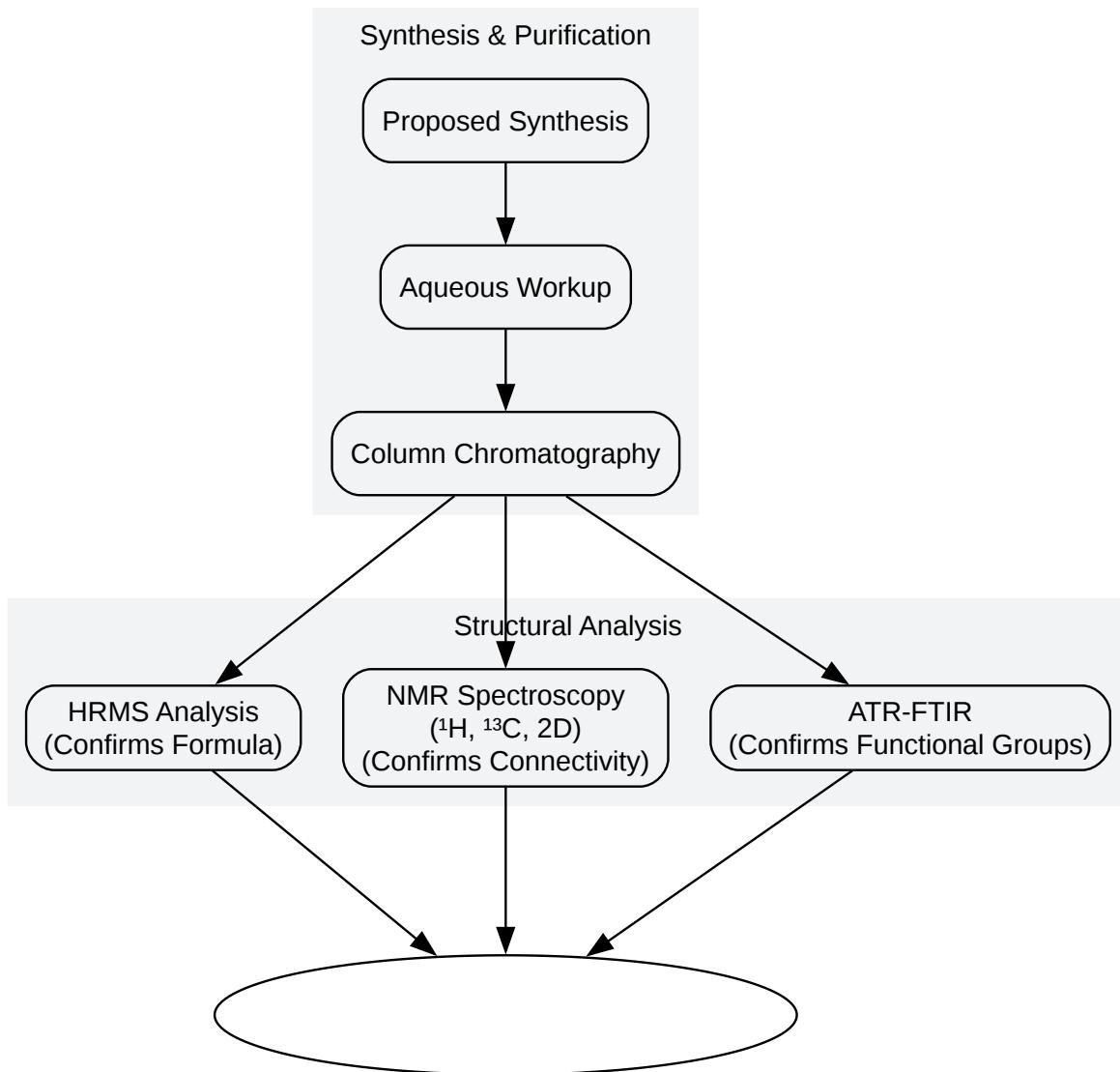
Introduction: The Significance of the Indazole Scaffold

Indazoles are bicyclic heterocyclic compounds that have garnered immense interest in drug discovery due to their versatile biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties. The indazole nucleus can serve as a bioisostere for the native indole moiety found in many biological ligands, often conferring superior metabolic stability and oral

bioavailability.[1] The specific compound of interest, **5-iodo-6-methoxy-1H-indazole**, incorporates two key functional groups: an iodine atom at the 5-position and a methoxy group at the 6-position. The heavy iodine atom provides a potential vector for further synthetic elaboration via cross-coupling reactions and can influence binding through halogen bonding. The methoxy group can modulate solubility and metabolic pathways. A thorough understanding of the fundamental physicochemical properties of this molecule is therefore a prerequisite for any rational drug design and development program.

Molecular Structure and Predicted Properties

Before embarking on experimental work, computational modeling provides a valuable baseline for the expected properties of **5-iodo-6-methoxy-1H-indazole**.


Caption: Molecular structure of **5-iodo-6-methoxy-1H-indazole**.

The following table summarizes key physicochemical properties predicted using established computational algorithms, providing a theoretical foundation for subsequent experimental validation.[2][3][4]

Property	Predicted Value	Significance in Drug Discovery
Molecular Formula	<chem>C8H7IN2O</chem>	Defines the elemental composition and exact mass.
Molecular Weight	274.06 g/mol	Used for all molarity-based calculations.
logP	~2.5 - 3.0	Predicts lipophilicity and membrane permeability.
Aqueous Solubility	Low	Impacts formulation, bioavailability, and assay design.
pKa (acidic, N-H)	~13 - 14	Determines the ionization state of the indazole N-H proton.
pKa (basic, N)	~1 - 2	Determines the ionization state of the pyrazole nitrogen.
Polar Surface Area	~45 Å ²	Influences membrane transport and protein binding.

Structural Elucidation: A Multi-Technique Approach

Unambiguous confirmation of the molecular structure is the most critical first step following synthesis. The following protocols are designed to provide orthogonal data points that, in concert, validate the identity and purity of the synthesized compound.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and structural validation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the gold standard for determining molecular connectivity. The electronic environment of each proton and carbon atom is unique, resulting in a distinct chemical shift. The electron-donating methoxy group and the electron-withdrawing (and

magnetically anisotropic) iodine atom will induce predictable shifts in the aromatic protons, allowing for definitive positional assignment.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):

Atom Position	Predicted ¹ H Shift (ppm)	Predicted ¹³ C Shift (ppm)	Justification
H (N1-H)	~13.1 (broad s)	-	Typical for indazole N-H proton.
H3	~8.1 (s)	~135	C3 is adjacent to two nitrogens.
H4	~7.9 (s)	~122	Singlet, deshielded by adjacent iodine.
H7	~7.2 (s)	~100	Singlet, shielded by adjacent methoxy group.
OCH ₃	~3.9 (s)	~56	Typical for aryl methoxy groups.
C3a	-	~120	Bridgehead carbon.
C4	~122	-	Carbon adjacent to C-I.
C5	-	~85	Carbon directly attached to iodine (strong shielding).
C6	-	~158	Carbon attached to oxygen (strong deshielding).

| C7a | - | ~140 | Bridgehead carbon. |

Experimental Protocol:

- Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound for ^1H NMR (20-30 mg for ^{13}C NMR) into a clean vial.[5][6] Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[5] The choice of DMSO-d₆ is strategic as it solubilizes polar heterocycles well and its residual proton signal does not typically overlap with aromatic signals.
- Transfer & Filtration: Using a glass Pasteur pipette with a cotton plug, transfer the solution to a clean, high-quality 5 mm NMR tube to a height of approximately 4 cm.[7] The cotton plug filters out any particulate matter which could degrade spectral quality by disrupting magnetic field homogeneity.
- Data Acquisition: Insert the sample into the spectrometer.[5] The instrument will first lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the field homogeneity, which is critical for achieving sharp, well-resolved peaks.[5]
- Experiment Execution: Acquire a standard one-dimensional ^1H spectrum. Subsequently, acquire a $^{13}\text{C}\{^1\text{H}\}$ spectrum. For complete assignment, 2D experiments such as COSY (H-H correlation) and HSQC/HMBC (C-H correlation) are highly recommended.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS provides an extremely accurate mass measurement of the parent ion, typically to within 5 ppm. This allows for the unambiguous determination of the elemental formula, serving as a primary check of the compound's identity. The isotopic pattern created by the presence of iodine (^{127}I is 100% abundant) will be a key diagnostic feature.

Experimental Protocol:

- Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Dilute this stock solution to a final concentration of 1-10 $\mu\text{g}/\text{mL}$ in the mobile phase.[8]
- Instrumentation: Utilize an LC-MS system equipped with a high-resolution mass analyzer such as an Orbitrap or Time-of-Flight (TOF) instrument.[9][10] Electrospray ionization (ESI) in positive ion mode is typically effective for nitrogen-containing heterocycles.

- Data Acquisition: Infuse the sample directly or via a short chromatographic run. Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500 amu).
- Data Analysis: Determine the exact mass of the most intense ion in the molecular ion cluster (likely the $[M+H]^+$ ion). Compare this experimental mass to the theoretical exact mass calculated for $C_8H_8IN_2O^+$. The mass error should be less than 5 ppm to confirm the elemental composition.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

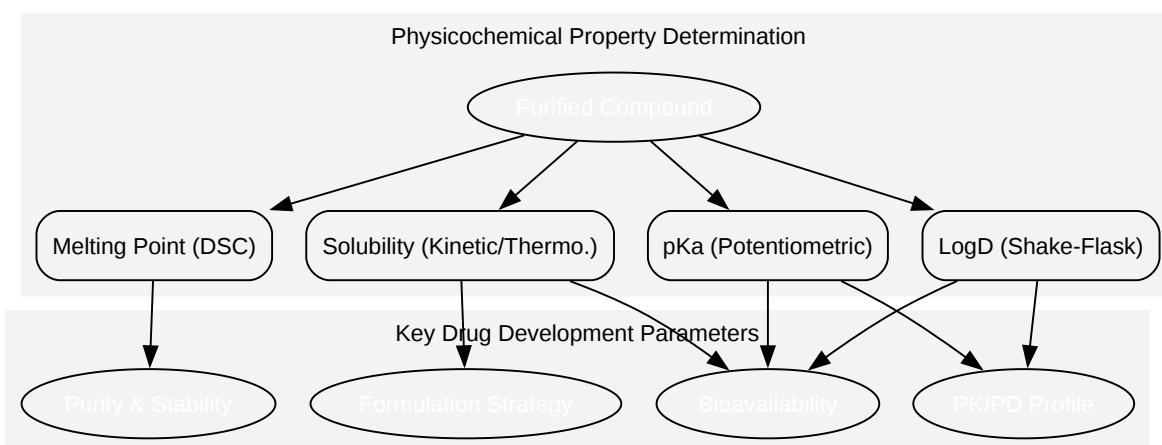
Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups based on their characteristic vibrational frequencies. It serves as a quick confirmation that the core structural motifs (N-H bond, aromatic C-H, C-O ether) are present.

Predicted IR Absorption Bands:

Wavenumber (cm^{-1})	Vibration Type	Significance
3300 - 3100	N-H stretch	Confirms the presence of the indazole N-H group.
3100 - 3000	Aromatic C-H stretch	Indicates the aromatic ring system.
1620 - 1450	C=C & C=N stretch	Aromatic and pyrazole ring vibrations.
1250 - 1200	Asymmetric C-O-C stretch	Strong band confirming the aryl ether (methoxy) group.

| 1050 - 1000 | Symmetric C-O-C stretch | Confirms the aryl ether group. |

Experimental Protocol:


- Background Collection: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. [11] Collect a background spectrum of the empty crystal. This is crucial as it is subtracted

from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.[12][13]

- Sample Application: Place a small amount (a few milligrams) of the solid, dry sample directly onto the ATR crystal.[11]
- Pressure Application: Use the instrument's pressure arm to apply firm, consistent contact between the sample and the crystal. Good contact is essential for achieving a high-quality spectrum, as the IR beam's evanescent wave only penetrates a few microns into the sample. [12]
- Spectrum Collection: Collect the sample spectrum. The resulting data should clearly show the characteristic absorption bands of the expected functional groups.[14]

Determination of Core Physicochemical Properties

The following experimental protocols are designed to quantify the key physicochemical properties that govern a compound's behavior in biological systems.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining key physicochemical parameters.

Melting Point (MP) by Differential Scanning Calorimetry (DSC)

Expertise & Causality: The melting point is a fundamental indicator of a compound's purity. Pure crystalline solids exhibit a sharp melting point, whereas impurities broaden and depress the melting range. DSC is superior to traditional capillary methods as it provides a highly accurate thermodynamic measurement of the melting onset and enthalpy of fusion.[\[15\]](#)[\[16\]](#)

Experimental Protocol:

- **Sample Preparation:** Accurately weigh 2-5 mg of the dry, solid sample into a Tzero aluminum DSC pan.[\[17\]](#) Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as the reference.
- **Instrument Setup:** Place the sample and reference pans into the DSC cell. The instrument measures the differential heat flow required to maintain both pans at the same temperature.[\[18\]](#)
- **Thermal Program:** Heat the sample under a nitrogen atmosphere (e.g., 50 mL/min) at a controlled rate (e.g., 10 °C/min) over a temperature range expected to encompass the melting point (e.g., 50 °C to 250 °C).[\[16\]](#)
- **Data Analysis:** The melting point is recorded as the extrapolated onset temperature of the endothermic melting peak on the resulting thermogram. The sharpness of the peak is a qualitative indicator of purity.[\[15\]](#)

Aqueous Solubility (Kinetic and Thermodynamic)

Expertise & Causality: Solubility is a critical determinant of a drug's bioavailability and is essential for designing relevant in vitro assays.[\[19\]](#) Kinetic solubility, which measures the solubility of a compound precipitating from a DMSO stock, is relevant for early high-throughput screening.[\[20\]](#) Thermodynamic solubility is the true equilibrium solubility of the solid material and is vital for later-stage development and formulation.[\[21\]](#)

Experimental Protocol (Thermodynamic Shake-Flask Method):

- System Preparation: Add an excess amount of the solid compound to a known volume of the test buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. Ensure enough solid is present so that it remains after equilibrium is reached.
- Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.[19][21] This is a self-validating step; samples can be taken at multiple time points (e.g., 24h and 48h) to confirm the concentration has reached a plateau.
- Phase Separation: After equilibration, separate the undissolved solid from the saturated solution via centrifugation followed by filtration through a low-binding 0.45 µm filter.
- Quantification: Accurately dilute an aliquot of the clear filtrate with a suitable mobile phase. Determine the concentration of the compound using a validated HPLC-UV method against a standard curve prepared from a known concentration stock solution.

Acid Dissociation Constant (pKa) by Potentiometric Titration

Expertise & Causality: The pKa value defines the pH at which a molecule is 50% ionized. This is critical for predicting its absorption, distribution, and excretion, as the charge state of a molecule dictates its solubility and ability to cross biological membranes. Potentiometric titration is a highly accurate method that directly measures pH changes upon the addition of a titrant. [22][23]

Experimental Protocol:

- System Setup: Calibrate a pH electrode using standard buffers (e.g., pH 4, 7, and 10).[24]
- Sample Preparation: Dissolve an accurately weighed amount of the compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to a known concentration (e.g., 1 mM).[22][24] If solubility is low, a co-solvent like methanol can be used, but the aqueous pKa must then be extrapolated.[25]
- Titration: Purge the solution with nitrogen to remove dissolved CO₂.[24] For a weakly acidic N-H, titrate the solution with a standardized solution of NaOH (e.g., 0.1 M), adding small,

precise aliquots. For the weakly basic nitrogen, start by acidifying the solution with HCl and titrating with NaOH. Record the pH after each addition.

- Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, often calculated using the first or second derivative of the curve. The experiment should be performed in triplicate to ensure reproducibility.[22]

Lipophilicity (LogD) by Shake-Flask Method

Expertise & Causality: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key driver of ADME (Absorption, Distribution, Metabolism, Excretion) properties.[26] LogD is the distribution coefficient at a specific pH (typically 7.4 for physiological relevance), which accounts for the partitioning of both neutral and ionized species. The shake-flask method is the gold standard for its direct measurement.[27][28]

Experimental Protocol:

- Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer (pH 7.4) for 24 hours to ensure mutual saturation of the phases.[27] Centrifuge to separate the phases cleanly.
- Partitioning: Add a known amount of the compound (from a stock solution) to a vial containing known volumes of the pre-saturated n-octanol and buffer.
- Equilibration: Shake the vial for a set period (e.g., 2-4 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.[29]
- Phase Separation & Quantification: Centrifuge the vial to ensure complete separation of the layers. Carefully remove an aliquot from each phase.
- Analysis: Determine the concentration of the compound in each phase (C_octanol and C_buffer) using a validated HPLC-UV or LC-MS method.
- Calculation: The LogD is calculated as: $\text{LogD} = \log_{10} (\text{C}_{\text{octanol}} / \text{C}_{\text{buffer}})$. The experiment should be repeated at least three times.

Conclusion

The successful development of novel pharmaceutical candidates hinges on a robust and comprehensive understanding of their fundamental physicochemical properties. This guide provides a detailed, experimentally-grounded framework for the synthesis and characterization of **5-iodo-6-methoxy-1H-indazole**. By adhering to these self-validating protocols, researchers can generate high-quality, reproducible data for structural confirmation, purity assessment, solubility, pKa, and lipophilicity. These parameters are not merely data points; they are critical insights that will guide hit-to-lead optimization, inform formulation strategies, and ultimately, enable the rational design of more effective and safer medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. westlab.com [westlab.com]
- 2. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 3. PSEforSPEEDChemical Properties on Demand - Introducing - PSEforSPEED [pseforspeed.com]
- 4. acdlabs.com [acdlabs.com]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. organomation.com [organomation.com]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. uab.edu [uab.edu]
- 9. measurlabs.com [measurlabs.com]
- 10. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 13. m.youtube.com [m.youtube.com]

- 14. mt.com [mt.com]
- 15. s4science.at [s4science.at]
- 16. scielo.br [scielo.br]
- 17. engineering.purdue.edu [engineering.purdue.edu]
- 18. Differential scanning calorimetry [cureffi.org]
- 19. enamine.net [enamine.net]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 24. dergipark.org.tr [dergipark.org.tr]
- 25. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 26. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 27. LogP / LogD shake-flask method [protocols.io]
- 28. encyclopedia.pub [encyclopedia.pub]
- 29. A New Straightforward Method for Lipophilicity (logP) Measurement using ¹⁹F NMR Spectroscopy [jove.com]
- To cite this document: BenchChem. [Physicochemical properties of 5-iodo-6-methoxy-1H-indazole]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3026731#physicochemical-properties-of-5-iodo-6-methoxy-1h-indazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com